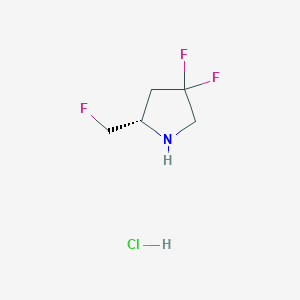
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of pyrrolidine compounds is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to a phenomenon called “pseudorotation”, which increases the three-dimensional (3D) coverage of the molecule .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds are influenced by their molecular structure. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrrolidine scaffold is a common feature in many biologically active compounds, including those with anticancer properties . The stereochemistry and substituents on the pyrrolidine ring can significantly influence the biological activity of these molecules. As such, derivatives of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride may be explored for their potential anticancer activities, particularly in the design of new drug candidates with selective target binding.
Antimicrobial and Antiviral Uses
Pyrrolidine derivatives have shown promise in antimicrobial and antiviral applications . The structural diversity afforded by the pyrrolidine ring allows for the development of compounds that can act against resistant strains of bacteria and viruses. Research into (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride could lead to novel treatments for infectious diseases.
Enzyme Inhibition
The pyrrolidine core structure is known to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme regulation is therapeutic . For instance, enzyme inhibitors are used in managing conditions like hypertension, diabetes, and neurodegenerative diseases. The compound could be a key intermediate in synthesizing such inhibitors.
Neuropharmacological Applications
Given the biological activities of pyrrolidine alkaloids, there’s potential for (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride to be used in neuropharmacology . Its derivatives could be investigated for their effects on the central nervous system, possibly leading to new treatments for neurological disorders.
Organ Protective Agents
Some pyrrolidine derivatives have shown organ-protective properties . Research into the applications of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride could extend to the development of drugs that protect organs from damage due to diseases or medical treatments.
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of pharmacologically active molecules . (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride could be used as an intermediate in the synthesis of a wide range of therapeutic agents, leveraging its potential for structural diversity and biological activity.
Wirkmechanismus
Zukünftige Richtungen
The future of pyrrolidine compounds in drug discovery looks promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the exploration of different stereoisomers and spatial orientations of substituents could lead to the discovery of new drug candidates with different biological profiles .
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBIGUTHLUDOJ-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)
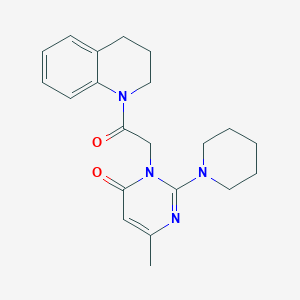
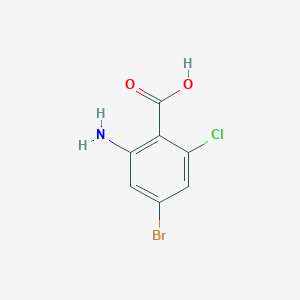

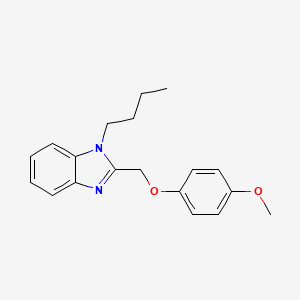
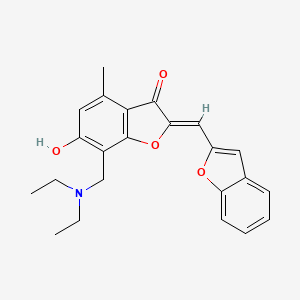
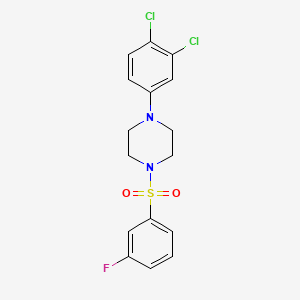
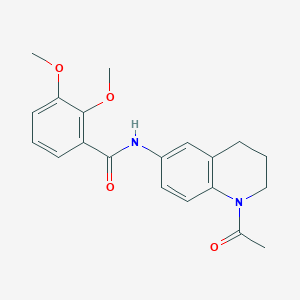

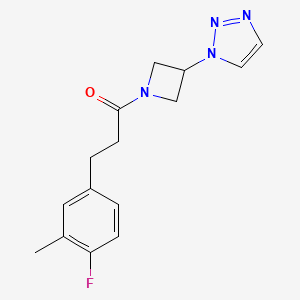
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)